molecular formula C8H13NO2 B048851 2-Azabicyclo[3.3.0]octane-3-carboxylic acid CAS No. 118353-96-1

2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Katalognummer B048851
CAS-Nummer: 118353-96-1
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: OQHKEWIEKYQINX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azabicyclo[3.3.0]octane-3-carboxylic acid is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 g/mol .


Synthesis Analysis

The synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid has been described in several studies. For instance, it has been used as an intermediate in the preparation of the angiotensin-converting enzyme (ACE) inhibitor, ramipril . Another method for its synthesis involves the reaction of enamines of cyclopentanone with N-acylated β-halogeno-α-amino-carboxylic acid esters or acrylic acid esters .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is characterized by a bicyclic ring system with a carboxyl group on carbon atom 3 . The hydrogen atoms on the bridge-head carbon atoms 1 and 5 are in the cis-configuration relative to one another .


Chemical Reactions Analysis

The chemical reactions involving 2-Azabicyclo[3.3.0]octane-3-carboxylic acid are primarily related to its role as an intermediate in the synthesis of other compounds. For example, it can be converted into compounds of the formula IIIa or b, in which W represents hydrogen, by catalytic hydrogenation in the presence of transition metal catalysts or by reduction with borane-amine complexes or complex borohydrides in lower alcohols .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Pharmaceutical Applications

The core structure of octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a valuable scaffold in drug discovery due to its nitrogen-containing heterocycle, which is a common feature in bioactive compounds . Its unique bicyclic architecture has been utilized as a key synthetic intermediate in the total synthesis of several target molecules, particularly in the development of new medications.

Synthesis of Chiral Molecules

Chirality is a critical aspect in the pharmaceutical industry as it can significantly affect the efficacy of drugs. The compound’s chiral centers are exploited in the synthesis of enantiomerically pure substances, which are essential for creating effective and safe pharmaceutical agents .

Angiotensin-Converting Enzyme (ACE) Inhibitors

One specific application in the pharmaceutical field is the synthesis of ramipril, an ACE inhibitor used to treat high blood pressure and congestive heart failure. The octahydrocyclopenta[b]pyrrole-2-carboxylic acid acts as a starting material in the preparation of this vital medication .

Dipeptidyl Peptidase-4 (DPP4) Inhibitors

The compound is also used in the synthesis of octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives, which are potent inhibitors of DPP4. These inhibitors play a role in the treatment of type 2 diabetes by prolonging the incretin effect, ultimately leading to improved glycemic control .

Biomass Valorization

Research has been conducted on the valorization of biomass-derived compounds through photochemical transformations. The octahydrocyclopenta[b]pyrrole-2-carboxylic acid structure is considered in this context, highlighting its potential in sustainable chemistry and green processes .

Flow Chemistry Applications

The compound’s structure is beneficial in flow chemistry, where it is used to develop new synthetic methodologies. Flow chemistry is an innovative approach that offers advantages in terms of efficiency, safety, and scalability .

Total Synthesis of Bioactive Molecules

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a critical intermediate in the total synthesis of bioactive molecules. Its incorporation into complex molecular structures is essential for the synthesis of compounds with potential therapeutic effects .

Development of Chiral Catalysts and Ligands

The compound’s chiral centers are advantageous in the development of chiral catalysts and ligands, which are pivotal in asymmetric synthesis. These catalysts and ligands are used to produce enantiomerically pure products, which are increasingly demanded in various sectors, including pharmaceuticals .

Wirkmechanismus

Target of Action

Octahydrocyclopenta[b]pyrrole-2-carboxylic acid, also known as 2-Azabicyclo[3,3,1] octanyl-3-formic acid or 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, is a complex organic compound. It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Eigenschaften

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHKEWIEKYQINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Synthesis routes and methods I

Procedure details

(2S,3aS,6aS)-1-(S)-2-(methoxycarbonylamino)-3-methylbutanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid was synthesized in a similar manner as (2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid substituting (2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid with (S)-2-(methoxycarbonylamino)-3-methylbutanoic acid. LCMS-ESI+ calc'd for C15H25N2O5: 313.17. Found: 313.12.
Name
(2S,3aS,6aS)-1-((2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 3
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 4
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 5
2-Azabicyclo[3.3.0]octane-3-carboxylic acid
Reactant of Route 6
2-Azabicyclo[3.3.0]octane-3-carboxylic acid

Q & A

Q1: How does 2-Azabicyclo[3.3.0]octane-3-carboxylic acid, specifically its derivative ramipril, exert its antihypertensive effect?

A1: Ramipril itself is a prodrug. It is metabolized in the liver to its active form, ramiprilat, which acts as a potent and long-lasting ACE inhibitor. [, , ] By inhibiting ACE, ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , ] This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure. []

Q2: Does ramipril affect other components of the renin-angiotensin-aldosterone system (RAAS)?

A2: Yes, ramipril treatment leads to an increase in plasma renin activity and a slight decrease in aldosterone plasma levels. [] This is expected as ACE inhibition disrupts the negative feedback loop within the RAAS.

Q3: Does ramipril exhibit tissue-specific ACE inhibition?

A3: Research suggests that ramipril, after being metabolized to ramiprilat, exerts long-lasting ACE inhibition in various tissues, including the plasma, lung, kidney, aorta, mesenteric artery, heart, hypophysis, and medulla oblongata. [] The inhibition in the kidney and mesenteric artery persists even after the discontinuation of treatment, potentially contributing to the long-term antihypertensive effects. []

Q4: What is the molecular formula and weight of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid?

A4: While the provided research focuses heavily on derivatives, the molecular formula of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid is C8H13NO2, and its molecular weight is 155.19 g/mol. Spectroscopic data is not explicitly provided in the research excerpts.

Q5: Are there any specific stability concerns with 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives, particularly ramipril?

A5: Research highlights the need for stable pharmaceutical compositions of 2-azabicyclo[3.3.0]octane-3-carboxylic acid derivatives like ramipril. [] Formulations often incorporate lubricants and external excipients to enhance stability. []

Q6: Can ramipril cross the blood-brain barrier?

A6: While ramipril's ability to cross the blood-brain barrier is not extensively discussed in the provided research, one study found that both ramiprilat and its prodrug ramipril were detected in rat cerebrospinal fluid after intravenous or intraperitoneal injections. [] This suggests that these compounds can, to some extent, penetrate the blood-brain barrier.

Q7: Were any specific drug delivery strategies investigated for 2-Azabicyclo[3.3.0]octane-3-carboxylic acid derivatives?

A7: One study explored the development of bilayer tablets containing ramipril for immediate release and metoprolol succinate for sustained release. [] This formulation aimed to provide both immediate and prolonged therapeutic effects.

Q8: What synthetic approaches are employed in the synthesis of 2-Azabicyclo[3.3.0]octane-3-carboxylic acid and its derivatives?

A8: The research highlights various synthetic strategies, including diastereoselective synthesis, [] utilizing L-serine as a starting material, [, ] and employing Michael reactions followed by hydrogenation and cyclization. [, ] Furthermore, the research mentions utilizing industrial waste materials, specifically the benzyl ester of (all-R)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, as starting points for synthesizing new chiral compounds. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.